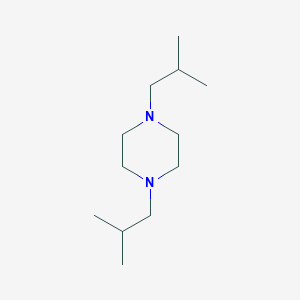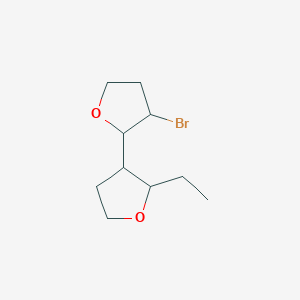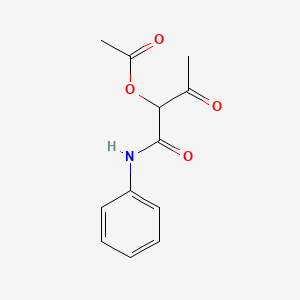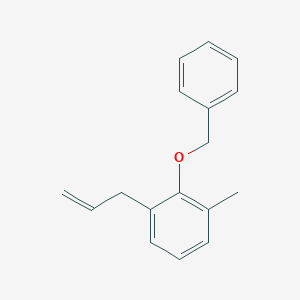
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) is an organic compound that belongs to the class of aromatic aldehydes It features an ethyl group, a formyl group, and a methoxyphenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) typically involves the formylation of an ethyl-substituted benzene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring . The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) may involve large-scale formylation reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in various chemical transformations, influencing the reactivity and interactions of the compound. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Formyl-2-methylindole: A compound with a similar formyl group but different substitution pattern on the aromatic ring.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Another aromatic aldehyde with a methoxyphenyl group and additional heterocyclic ring.
Uniqueness
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the formyl and methoxy groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C10H11O2 |
|---|---|
Poids moléculaire |
163.19 g/mol |
InChI |
InChI=1S/C10H11O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2,4-8H,3H2,1H3 |
Clé InChI |
DYJVSKTYAGTQDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C[CH]C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


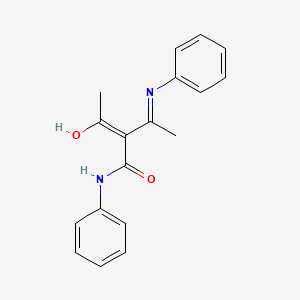



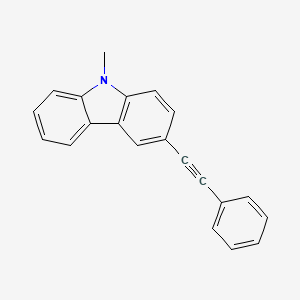

![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
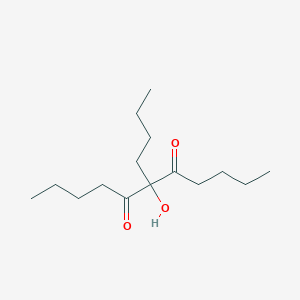
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
